Human CD73 Inhibition Potency: Ampcp (Ki = 88 nM) Versus the Optimized Derivative PSB‑12379 (Ki = 2.21 nM)
Ampcp inhibits recombinant human CD73 with a Ki of 88 nM, representing the baseline potency of the non‑hydrolyzable diphosphonate scaffold. The N‑benzyl substituted derivative PSB‑12379 achieves a Ki of 2.21 nM against the same enzyme, a 40‑fold improvement in apparent binding affinity . This comparison establishes Ampcp as the essential reference point from which all potency gains in the diphosphonate series are measured. For laboratories establishing primary screening assays or validating new compound series, Ampcp provides a well‑documented, moderate‑potency control with which to benchmark assay sensitivity and confirm CD73‑dependent pharmacology [1].
| Evidence Dimension | Inhibition constant (Ki) for recombinant human CD73 |
|---|---|
| Target Compound Data | Ki = 88 nM |
| Comparator Or Baseline | PSB‑12379: Ki = 2.21 nM |
| Quantified Difference | PSB‑12379 is 40‑fold more potent (88 nM / 2.21 nM) |
| Conditions | Recombinant human CD73 enzyme, in vitro assay |
Why This Matters
This 40‑fold potency difference confirms Ampcp is not a high‑potency inhibitor, but its well‑characterized baseline activity makes it uniquely valuable as a cross‑laboratory reference standard and a calibration control in SAR campaigns.
- [1] Müller CE. Prodrug approaches for the development of a long‑acting CD73 inhibitor. Purinergic Signal. 2021;17(4):693-704. View Source
